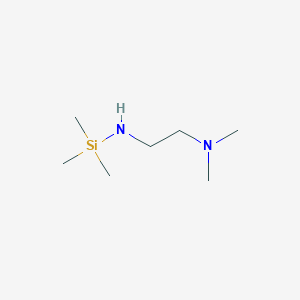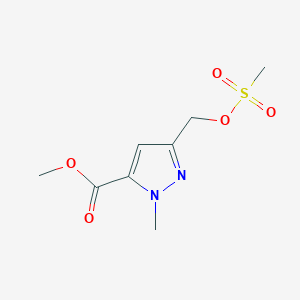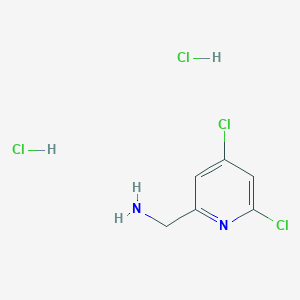
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine (TMDMEA) is a silyl amine that has been widely used in scientific research applications due to its versatile reactivity and low toxicity. TMDMEA is a colorless liquid with a boiling point of 86.5 °C and a molecular weight of 135.3 g/mol. It is a widely used reagent in organic synthesis and has been used in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Wirkmechanismus
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is an amine that acts as a nucleophile in organic reactions. It is capable of forming covalent bonds with electrophiles, such as carbonyl compounds. It is also capable of forming hydrogen bonds with other molecules, such as alcohols. The mechanism of action of N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is dependent on the reaction conditions and the reactants used.
Biochemical and Physiological Effects
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is a low-toxicity compound that has been used in a variety of scientific research applications. It has been found to be non-toxic to mammalian cells and has been used in several studies to study the effects of amines on biochemical and physiological processes. In particular, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used to study the effects of amines on the activation of enzymes, the binding of substrates to proteins, and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has several advantages for use in laboratory experiments. It is a low-toxicity compound that is easy to synthesize and can be purified by recrystallization. In addition, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is important to note that N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is a relatively unstable compound and can be easily hydrolyzed in the presence of water or other protic solvents.
Zukünftige Richtungen
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has a wide range of potential applications in the field of medicinal chemistry. It has been used in a variety of studies to study the effects of amines on biochemical and physiological processes. In the future, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine could be used to develop new drugs and therapeutic agents, as well as to study the effects of amines on the regulation of gene expression. In addition, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine could be used to develop new catalysts for organic synthesis reactions, as well as to study the effects of amines on the binding of substrates to proteins. Finally, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine could be used to study the effects of amines on the activation of enzymes, as well as to develop new polymeric materials.
Synthesemethoden
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine can be synthesized by the reaction of trimethylsilyl chloride with 2-dimethylaminoethyl amine in the presence of a base such as potassium carbonate. This reaction produces a white solid that can be purified by recrystallization. The purity of the product can be confirmed by thin layer chromatography (TLC) and nuclear magnetic resonance spectroscopy (NMR).
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. It has been used as a catalyst in the synthesis of a variety of compounds, including peptides, nucleosides, and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of organometallic compounds. In addition, N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used as a ligand for transition metal complexes and as a catalyst for the synthesis of polymers.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-trimethylsilylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2Si/c1-9(2)7-6-8-10(3,4)5/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOJWNZWNBQPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)
![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)


![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)



